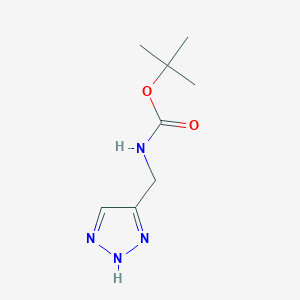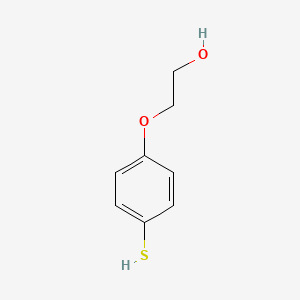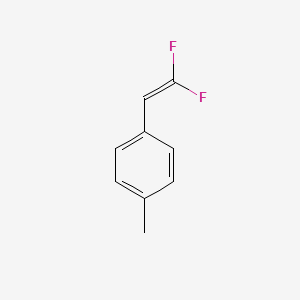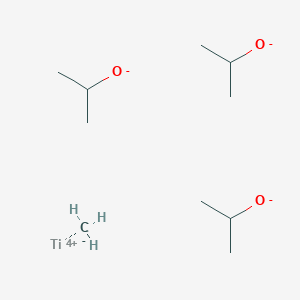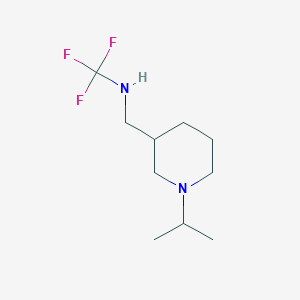![molecular formula C13H21N B13964540 2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Au(I)-catalyzed tandem reaction has been developed for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, scalability, and safety.
化学反应分析
Types of Reactions
2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
相似化合物的比较
Similar Compounds
- 2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Uniqueness
2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole is unique due to its specific hexyl substitution, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the design of new pharmaceuticals and specialty chemicals.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
2-hexyl-5,6-dihydro-4H-cyclopenta[c]pyrrole |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-9-14-10-12-7-6-8-13(12)11-14/h10-11H,2-9H2,1H3 |
InChI 键 |
HSZVJXRVEOGJAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C=C2CCCC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


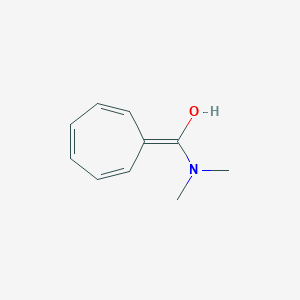
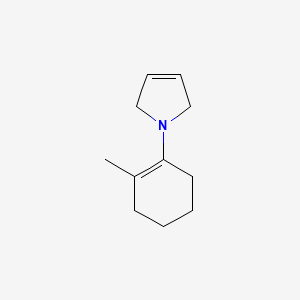

![5-(1-Chloroethyl)-2-methylbenzo[d]thiazole](/img/structure/B13964476.png)
![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
